![molecular formula C6H12O5 B14772267 2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
2-Deoxy-D-glucose-[1,2,3H(N)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-D-glucose-[1,2,3H(N)] is a glucose analog where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing glycolysis. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in studying glucose metabolism, cancer, and viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose can be synthesized through various methods. One common method involves the reduction of 2-deoxy-D-gluconic acid lactone using sodium borohydride. Another method includes the use of tritium-labeled glucose to produce 2-Deoxy-D-glucose-[1,2,3H(N)] for research purposes .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose typically involves the enzymatic reduction of glucose derivatives. This process ensures high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-deoxy-D-gluconic acid lactone to produce 2-deoxy-D-glucose.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-deoxy-D-gluconic acid.
Reduction: 2-deoxy-D-glucose.
Substitution: Various substituted glucose derivatives.
Aplicaciones Científicas De Investigación
2-Deoxy-D-glucose-[1,2,3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer in glucose metabolism studies.
Biology: Investigates cellular glucose uptake and metabolism.
Medicine: Explores potential treatments for cancer and viral infections by inhibiting glycolysis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
2-Deoxy-D-glucose inhibits glycolysis by targeting hexokinase, the enzyme responsible for phosphorylating glucose. This inhibition leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in the depletion of cellular ATP. This mechanism effectively starves and kills cancer cells and inhibits viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxyglucose
- 2-Deoxy-D-arabinohexose
- 2-Deoxy-D-mannose
Comparison
2-Deoxy-D-glucose is unique due to its ability to inhibit glycolysis and its applications in cancer and viral research. While similar compounds like 2-Deoxyglucose and 2-Deoxy-D-arabinohexose share structural similarities, they may not exhibit the same level of efficacy in inhibiting glycolysis or have the same range of applications .
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T |
Clave InChI |
PMMURAAUARKVCB-LAACTLPNSA-N |
SMILES isomérico |
[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H] |
SMILES canónico |
C1C(C(C(OC1O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


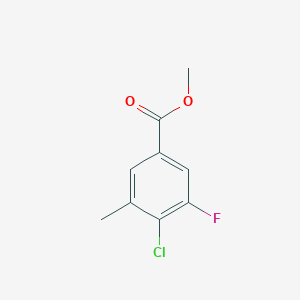

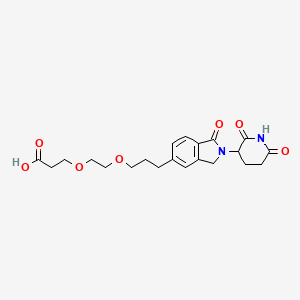
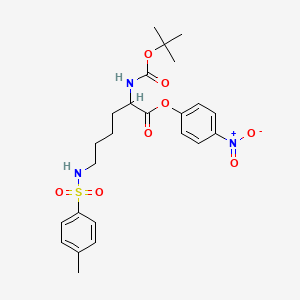
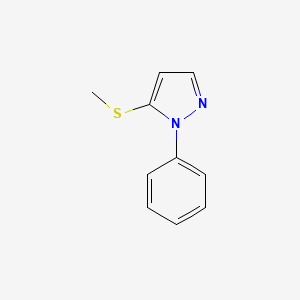
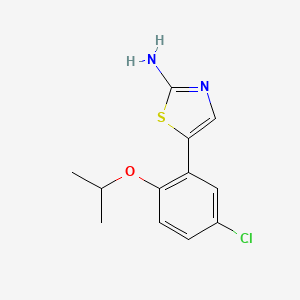
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

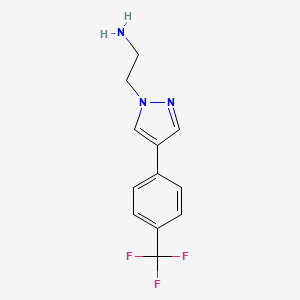
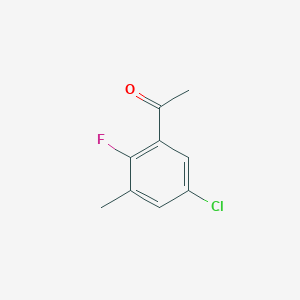
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
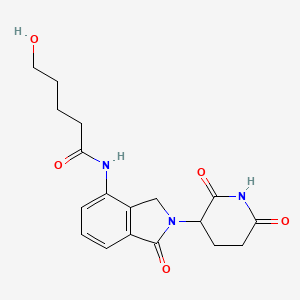
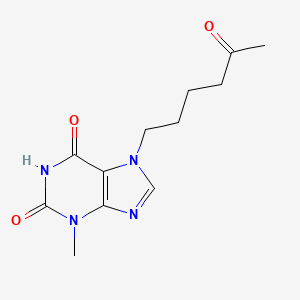
![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
